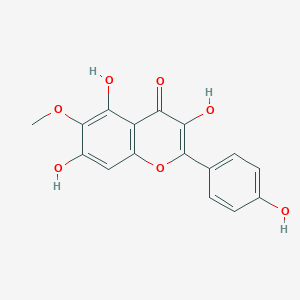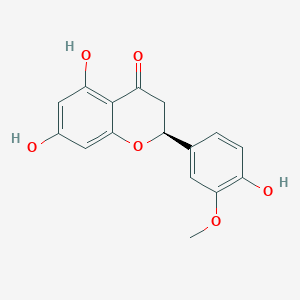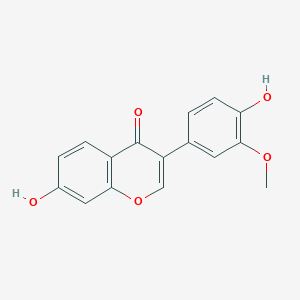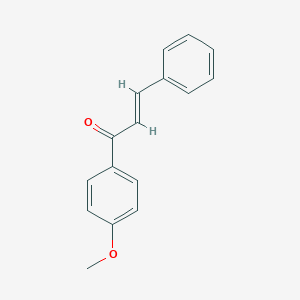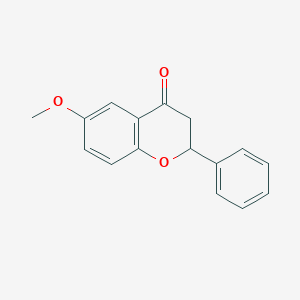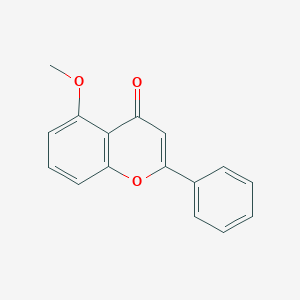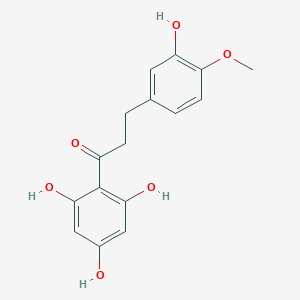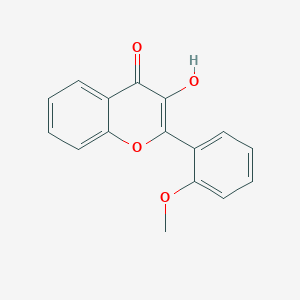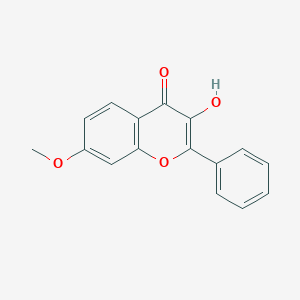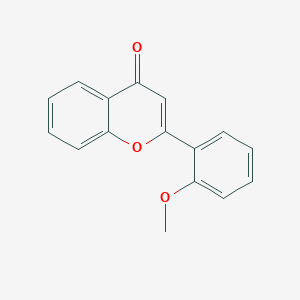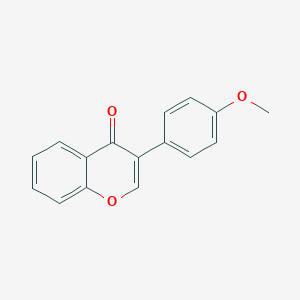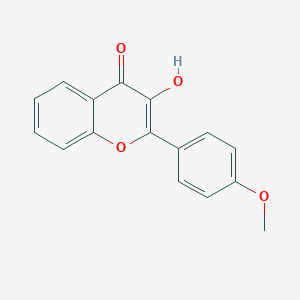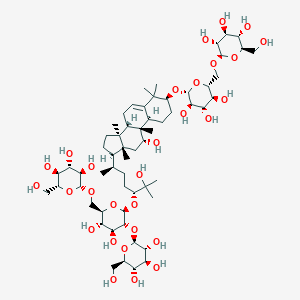
Mogroside V
Overview
Description
Mogroside V is a natural sweetener extracted from the fruit of Siraitia grosvenorii, commonly known as Monk fruit. It is a cucurbitane-type triterpene glycoside and is known for its intense sweetness, being approximately 300 times sweeter than sucrose. This compound is non-caloric, making it an attractive alternative to sugar for those looking to reduce calorie intake. It also possesses various pharmacological properties, including anti-inflammatory, antioxidant, and anti-carcinogenic effects .
Mechanism of Action
Target of Action
Mogroside V primarily targets several key molecules and pathways in the body. It has been found to exert an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT signaling pathways . Key regulatory molecules in these pathways, such as Igha, Ighg1, NF-κB, Jak1, and Stat1, are activated in inflammation and inhibited by this compound . Additionally, it has been suggested that this compound targets miR-21-5p/SPRY1 to mitigate lung inflammation .
Mode of Action
This compound interacts with its targets, leading to significant changes in the body. For instance, it effectively reduces the levels of IgE, TNF-α, and IL-5 in ovalbumin (OVA)-induced mice . It also significantly reduced the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO), as well as the protein expression of p-P65/P65, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in OVA-induced asthmatic mice and LPS-treated RAW 264.7 cells .
Biochemical Pathways
This compound affects several biochemical pathways. In asthmatic mice, LC-MS based metabolomics analysis demonstrated that six main pathways were regulated after using this compound. These include Vitamin B6 metabolism, Taurine and hypotaurine metabolism, Ascorbate and aldarate metabolism, Histidine metabolism, Pentose and glucuronate interconversions, and Citrate cycle (TCA cycle) .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, this compound is rapidly deglycosylated and metabolized into mogrol . Its metabolite mogrol may be the main pharmacologically active form after oral administration of this compound in rats .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to effectively attenuate rotenone (Rot) neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
Mogroside V interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to modulate the miR-21-5P/SPRY1 axis, which is crucial for its anti-inflammatory effect . This compound significantly inhibits the production of various pro-inflammatory factors, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-2 (IL-2), interleukin-6 (IL-6), and nitric oxide (NO) .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It effectively alleviates lung inflammation in ovalbumin-induced asthmatic mice . In cellular models of Parkinson’s disease, this compound attenuates neurotoxicity through a ROS-related intrinsic mitochondrial pathway . It reduces overproduction of reactive oxygen species (ROS), recovers the mitochondrial membrane potential (MMP), and increases the oxygen consumption rate and adenosine triphosphate (ATP) production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It has been reported that this compound exerts its effects through the AMPK-PI3K/Akt/mTOR pathway . Moreover, it has been found to alleviate SIRT3 and SOD2 molecular changes . The downregulation of miR-21-5p and upregulation of SPRY1 are also related to the significant protective effect of this compound on inflammation response .
Temporal Effects in Laboratory Settings
This compound is heat stable in the range of 100 to 150 degrees Celsius for 4 hours and up to 8 hours in boiling water. It is stable at a pH of between 3 and 12 when stored from 2 to 8 degrees Celsius .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study using mice models of Parkinson’s disease, it was found that rotenone-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. Metabolomic analysis of the substantia nigra highlighted the restoration of metabolic balance, with this compound impacting differential metabolites and modulating key pathways disrupted in Parkinson’s disease, including sphingolipid metabolism, fatty acid metabolism, and amino acid metabolism .
Transport and Distribution
This compound and its metabolites are distributed unevenly in the organs of treated rats . It has been found that mogroside IIE, a metabolite of this compound, is abundant in heart, liver, spleen, and lung .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mogroside V can be synthesized through several methods, including high-performance liquid chromatography (HPLC) and flash extraction. The HPLC method involves separating this compound from other glycosides using a hydrophilic interaction liquid chromatography (HILIC) column with acetonitrile and ammonium formate buffer as the mobile phase . Flash extraction, on the other hand, involves turning plant tissue into fine particles quickly to improve extraction efficiency. This method is optimized using Taguchi’s experimental design to achieve a high yield and purity of mogrosides .
Industrial Production Methods: For large-scale production, heat reflux extraction with ethanol is commonly used. This method, although time-consuming and labor-intensive, is effective for obtaining high-quality mogrosides. The extracted mogrosides are then purified using chromatography techniques to achieve a purity greater than 92% .
Chemical Reactions Analysis
Types of Reactions: Mogroside V undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound to enhance its sweetness and pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce this compound.
Glycosylation: Enzymatic glycosylation using glycosyltransferases is employed to attach sugar moieties to this compound.
Major Products: The major products formed from these reactions include various mogroside derivatives with enhanced sweetness and bioactivity .
Scientific Research Applications
Mogroside V has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener in food and beverages, providing a non-caloric alternative to sugar.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it useful in studies related to oxidative stress and inflammation
Medicine: Demonstrates potential therapeutic effects in treating conditions such as diabetes, obesity, and cancer.
Industry: Used in the production of low-calorie sweeteners and flavor enhancers for various food products.
Comparison with Similar Compounds
Mogroside V is compared with other similar compounds, such as:
Mogroside IV: Another sweetener from Monk fruit, but less sweet compared to this compound.
Steviol Glycosides: Extracted from Stevia rebaudiana, these compounds are also used as natural sweeteners but have different chemical structures and sweetness profiles.
Sucrose: Common table sugar, which is less sweet and caloric compared to this compound.
Uniqueness: this compound stands out due to its high sweetness intensity, non-caloric nature, and additional health benefits such as antioxidant and anti-inflammatory properties .
References
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNZZJYBXQAHG-KUVSNLSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H102O29 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-36-4 | |
| Record name | Mogroside V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 88901-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOGROSIDE V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



